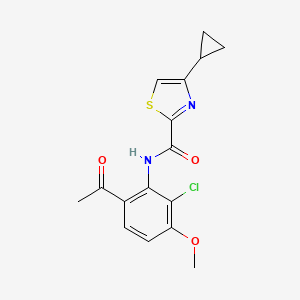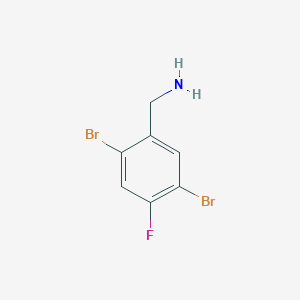
2-Cyano-2-(methoxyimino)acetamide
Übersicht
Beschreibung
“2-Cyano-2-(methoxyimino)acetamide”, also known as cymoxanil, is an aliphatic nitrogen fungicide . It is used extensively in the agricultural industry, particularly for the protection of vegetables and fruits . The molecular formula of this compound is C7H10N4O3 .
Synthesis Analysis
The synthesis of cyanoacetamides, such as “2-Cyano-2-(methoxyimino)acetamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis
The molecular structure of “2-Cyano-2-(methoxyimino)acetamide” is based on structures generated from information available in ECHA’s databases . The molecular weight of this compound is 198.1793 .Physical And Chemical Properties Analysis
“2-Cyano-2-(methoxyimino)acetamide” appears as colourless, odourless crystals . It has a density of 1.31 at 25 °C and a melting point of 160-161 °C .Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Long-term consumption of agricultural products that contain residual pesticides like this one can cause a great damage to human health, such as sudden and acute poisoning .
Zukünftige Richtungen
The future directions of “2-Cyano-2-(methoxyimino)acetamide” could involve the development of improved methods for its detection in various environments. For instance, a dual-channel ratiometric method has been presented for improved colorimetric and fluorometric visualization of this fungicide . This method enables assays to perform on-site and visual detection by observing fluorescence color shades in either aqueous solutions and on wetted filter paper strips .
Eigenschaften
CAS-Nummer |
60860-24-4 |
|---|---|
Produktname |
2-Cyano-2-(methoxyimino)acetamide |
Molekularformel |
C4H5N3O2 |
Molekulargewicht |
127.10 g/mol |
IUPAC-Name |
2-amino-N-methoxy-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C4H5N3O2/c1-9-7-3(2-5)4(6)8/h1H3,(H2,6,8) |
InChI-Schlüssel |
ORQGCZICHIRLTG-UHFFFAOYSA-N |
Kanonische SMILES |
CON=C(C#N)C(=O)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6-Dioxabicyclo[3.1.0]hexan-2-one,4,4-dimethyl-](/img/structure/B8655465.png)




![(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]-N,N-diethylpiperidine-3-carboxamide](/img/structure/B8655486.png)

![5-Acetyl-2-aminothieno[3,2-b]thiophene-3-carbonitrile](/img/structure/B8655506.png)





